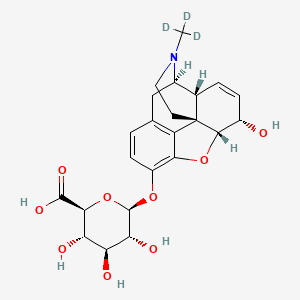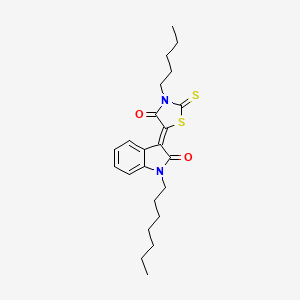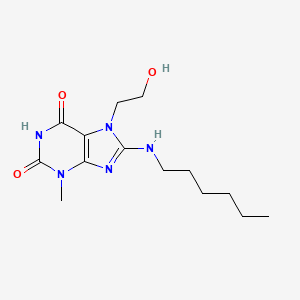
Morphine-D3 3ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl; Morphine-17-(methyl-d3) 3-ss-D-glucuronide; N-(methyl-d3)-Morphine 3-ss-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine-D3 3ss-D-Glucuronide, also known as ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl, Morphine-17-(methyl-d3) 3-ss-D-glucuronide, and N-(methyl-d3)-Morphine 3-ss-D-glucuronide, is a deuterated form of morphine-3-glucuronide. This compound is a primary plasma and urinary metabolite of the opiate analgesic morphine. It is used as a stable-labeled internal standard for quantitation of morphine levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphine-D3 3ss-D-Glucuronide involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which add a glucuronide moiety to the C3 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor.
Industrial Production Methods
Industrial production of Morphine-D3 3ss-D-Glucuronide involves the use of advanced biotechnological methods to ensure high yield and purity. The process includes the extraction of morphine from opium poppy, followed by chemical modification and glucuronidation using UGT enzymes .
Chemical Reactions Analysis
Types of Reactions
Morphine-D3 3ss-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Morphine-D3 3ss-D-Glucuronide. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .
Scientific Research Applications
Morphine-D3 3ss-D-Glucuronide has several scientific research applications, including:
Mechanism of Action
Morphine-D3 3ss-D-Glucuronide exerts its effects through interaction with various molecular targets and pathways. It is not active as an opioid agonist but has some action as a convulsant, which does not appear to be mediated through opioid receptors. Instead, it interacts with glycine and/or GABA receptors . This interaction leads to the modulation of neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-Glucuronide (M3G): A non-deuterated form of Morphine-D3 3ss-D-Glucuronide, known for its neuroexcitatory effects.
Morphine-6-Glucuronide (M6G): Another metabolite of morphine, known for its potent analgesic effects.
Codeine-6-Glucuronide: A metabolite of codeine, with similar pharmacological properties to morphine metabolites.
Uniqueness
Morphine-D3 3ss-D-Glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantitation in analytical studies. Its interaction with non-opioid receptors also distinguishes it from other morphine metabolites, contributing to its unique pharmacological profile .
Properties
Molecular Formula |
C23H27NO9 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |
InChI Key |
WAEXKFONHRHFBZ-RHFLYEDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)

![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)



![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)

